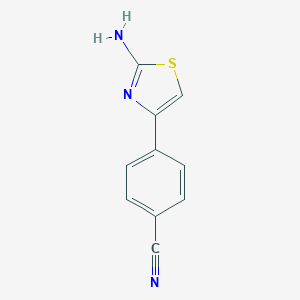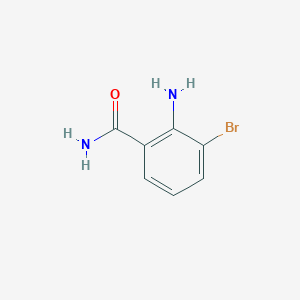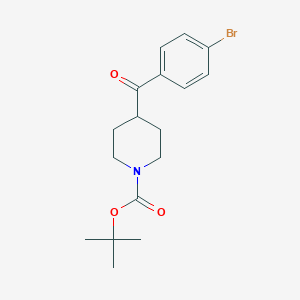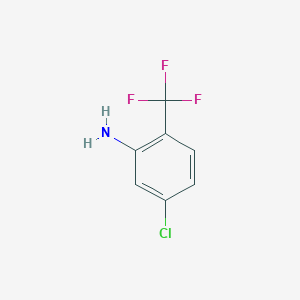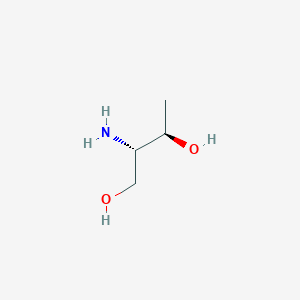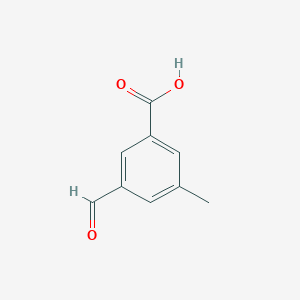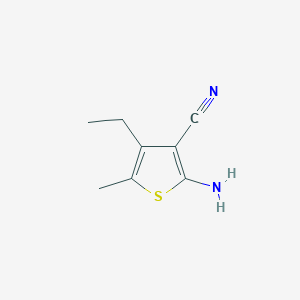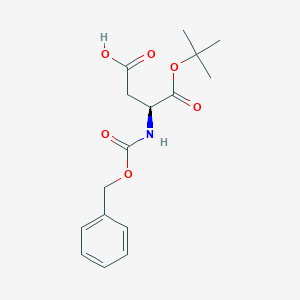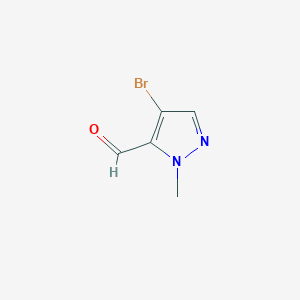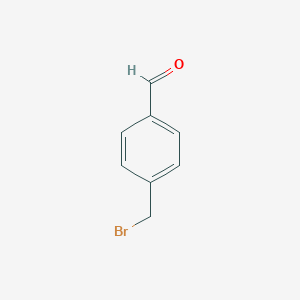
4-(溴甲基)苯甲醛
概述
描述
4-(Bromomethyl)benzaldehyde is an organic compound with the molecular formula C8H7BrO. It is characterized by the presence of a bromomethyl group attached to a benzaldehyde moiety. This compound is a pale yellow liquid with a strong aromatic odor and is used as an intermediate in organic synthesis.
科学研究应用
4-(Bromomethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.
Biology: It serves as a building block for the synthesis of biologically active compounds and probes for studying biological processes.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
4-(Bromomethyl)benzaldehyde is an organobromine compound . It displays reactivity characteristic of benzaldehyde and an aryl bromide . .
Mode of Action
The mode of action of 4-(Bromomethyl)benzaldehyde is primarily through its reactivity as a benzaldehyde and an aryl bromide . It participates in various cross-coupling reactions, such as Suzuki coupling . In a Sonogashira coupling, it couples with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, a precursor to 4-ethynylbenzaldehyde .
Biochemical Pathways
Its participation in various cross-coupling reactions suggests that it may influence a variety of biochemical pathways depending on the context of its use .
Pharmacokinetics
Its physical properties such as melting point (99 °c) and boiling point (2779±150 °C predicted) suggest that it may have significant bioavailability .
Result of Action
Its reactivity as a benzaldehyde and an aryl bromide, as well as its participation in various cross-coupling reactions, suggest that it may have a wide range of potential effects depending on the context of its use .
Action Environment
The action of 4-(Bromomethyl)benzaldehyde can be influenced by various environmental factors. For instance, its storage conditions are under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be sensitive to factors such as temperature and the presence of oxygen.
准备方法
Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)benzaldehyde can be synthesized through the bromination of p-tolualdehyde. The process involves the following steps:
Bromination: p-Tolualdehyde is treated with bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction introduces a bromine atom to the methyl group, forming 4-(Bromomethyl)benzaldehyde.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods: In industrial settings, the production of 4-(Bromomethyl)benzaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and safety of the production process.
化学反应分析
4-(Bromomethyl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols. Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substitution reactions yield various substituted benzaldehydes.
- Oxidation reactions produce 4-(Bromomethyl)benzoic acid.
- Reduction reactions result in 4-(Bromomethyl)benzyl alcohol.
相似化合物的比较
4-(Bromomethyl)benzaldehyde can be compared with other similar compounds such as:
4-Bromobenzaldehyde: This compound lacks the methyl group and has different reactivity and applications.
4-(Chloromethyl)benzaldehyde: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and uses.
4-(Methylthio)benzaldehyde: Contains a methylthio group instead of bromomethyl, resulting in distinct chemical properties and applications.
Uniqueness: The presence of the bromomethyl group in 4-(Bromomethyl)benzaldehyde imparts unique reactivity, making it a valuable intermediate in the synthesis of a wide range of organic compounds.
属性
IUPAC Name |
4-(bromomethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPVBKDHERGKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458703 | |
| Record name | 4-(bromomethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51359-78-5 | |
| Record name | 4-(bromomethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the bromine atom in 4-(bromomethyl)benzaldehyde for its use in synthesis?
A1: The bromine atom in 4-(bromomethyl)benzaldehyde serves as an excellent leaving group, making the molecule susceptible to nucleophilic substitution reactions. This property is crucial for its use in synthesizing various compounds. For instance, it reacts with imidazole to yield 4-(1H-imidazol-1-ylmethyl)benzaldehyde [], a key intermediate in the synthesis of ozagrel hydrochloride, a thromboxane A2 inhibitor [].
Q2: How is 4-(bromomethyl)benzaldehyde used in the development of liquid crystals?
A2: 4-(Bromomethyl)benzaldehyde serves as a precursor to thiadiazole dibenzaldehyde monomers []. These monomers are then reacted with aromatic diamines to create polymers containing both thiadiazole and azomethine groups []. These polymers exhibit liquid crystalline properties, demonstrating smectic and nematic mesophases, as confirmed through techniques like differential scanning calorimetry and hot stage polarized optical microscopy [].
Q3: Can you describe the application of 4-(bromomethyl)benzaldehyde in the preparation of heterogeneous catalysts?
A3: 4-(Bromomethyl)benzaldehyde plays a vital role in immobilizing TADDOLs (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols) onto solid supports like controlled-pore glass (CPG) []. The compound, modified with a specific acetal protecting group, is first attached to the CPG. Subsequently, the acetal is removed, and the desired diarylmethanol moiety of the TADDOL is introduced through a Grignard reaction []. This immobilized TADDOL system, upon titanation, serves as an efficient heterogeneous catalyst for enantioselective reactions like the addition of diethylzinc to benzaldehyde or the [3+2] cycloaddition of diphenylnitrone to 3-crotonoyl-oxazolidinone [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
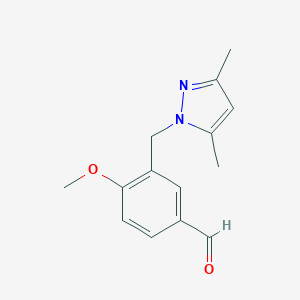
![2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B112631.png)
